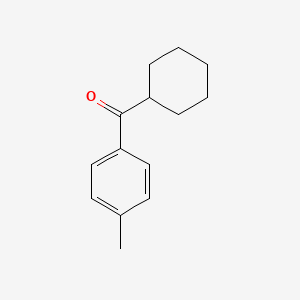

Cyclohexyl p-tolyl ketone

Übersicht

Beschreibung

Cyclohexyl p-tolyl ketone is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Cyclohexyl(4-methylphenyl)methanone, also known as Cyclohexyl p-tolyl ketone or CYCLOHEXYL 4-METHYLPHENYL KETONE, is a chemical compound with the molecular formula C14H18O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biologische Aktivität

Cyclohexyl p-tolyl ketone, a compound with significant structural characteristics, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aryl ketone characterized by a cyclohexyl group attached to a p-tolyl moiety. Its chemical formula is CHO, and it exhibits properties typical of ketones, including volatility and reactivity in various chemical reactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. Its interactions with various biological targets have been documented in multiple studies.

Enzyme Inhibition

One of the prominent areas of study has been the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study demonstrated that modifications to the cyclohexyl group could significantly alter the inhibitory potency against AChE. For instance, analogs with different substituents showed varying IC values, indicating a structure-activity relationship that could be exploited for therapeutic purposes .

| Compound | IC (nM) | Target |

|---|---|---|

| This compound | 161 | AChE |

| Analog 1 | 111 | AChE |

| Analog 2 | 34 | AChE |

Neuropharmacological Effects

This compound has also been investigated for its potential neuroprotective effects. In vitro studies have shown that this compound can modulate serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and cognitive function. The binding affinity of this compound to these receptors was assessed through docking studies, revealing its potential as a multi-target ligand in treating conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Potential

In a preclinical model of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. The results indicated that treatment with this compound led to improved memory retention and reduced neuroinflammation markers compared to control groups. This suggests a promising role in neuroprotection through modulation of cholinergic and serotonergic systems.

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction between this compound and AChE revealed that specific structural modifications enhanced its inhibitory activity. The study utilized molecular dynamics simulations to visualize the binding interactions at the active site of AChE, providing insights into how structural variations influence biological activity .

The proposed mechanism of action for this compound involves competitive inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. Additionally, its interaction with serotonin receptors suggests a dual mechanism where it not only enhances cholinergic transmission but also modulates serotonergic signaling pathways .

Wissenschaftliche Forschungsanwendungen

Chromatography

Cyclohexyl p-tolyl ketone is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Specifically, it can be analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities in preparative separations .

Catalysis

Recent studies have highlighted the role of this compound in catalysis, particularly in asymmetric hydrogenation processes. The compound can act as a substrate in reactions facilitated by advanced catalysts such as the XylSkewphos/PICA complex, which has demonstrated high catalytic activity in the hydrogenation of ketones . This application is crucial for synthesizing enantiomerically pure compounds used in pharmaceuticals.

Synthesis of Functionalized Aromatic Ketones

This compound serves as a precursor in the synthesis of various functionalized aromatic ketones through photocatalytic methods. For instance, it can undergo reactions with aryl halides under specific conditions to produce valuable ketonic products . This synthesis pathway is advantageous due to its mild reaction conditions and high yields.

Fragrance Industry

The compound is employed as a fragrance ingredient in personal care and cosmetic products due to its aromatic properties. Its stability and pleasant scent make it an attractive option for formulating perfumes and other scented products .

Photoinitiators

This compound has been identified as an efficient photoinitiator for UV light curing systems. Its ability to undergo free radical reactions under UV irradiation makes it suitable for applications in coatings and adhesives, enhancing the performance of UV-cured materials .

Data Table: Applications Overview

Case Study 1: Asymmetric Hydrogenation

In a study focusing on asymmetric hydrogenation, this compound was successfully hydrogenated using a Ru-based catalyst, yielding high optical purity (up to 98% ee) for several substrates. This highlights its potential use in producing pharmaceutical intermediates with specific stereochemical requirements .

Case Study 2: Photocatalytic Synthesis

A novel method was developed utilizing this compound as a substrate for synthesizing hydroxylated derivatives under UV light. The process demonstrated high efficiency and low environmental impact, showcasing its application in sustainable chemistry practices .

Eigenschaften

IUPAC Name |

cyclohexyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZZBMGYMUGQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182182 | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-44-8 | |

| Record name | Cyclohexyl(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2789-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL P-TOLYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8568Q3FE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.